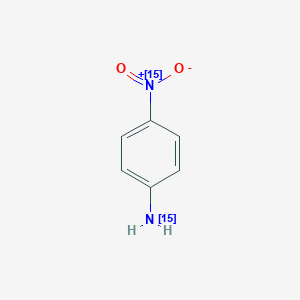

4-Nitroaniline-15N2

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583899 |

Source

|

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-81-3 |

Source

|

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroaniline-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitroaniline-15N2 chemical properties and CAS number

An In-depth Technical Guide to 4-Nitroaniline-¹⁵N₂ A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and pharmaceutical development, precision and certainty are paramount. Stable isotope-labeled compounds are indispensable tools that provide an unparalleled level of accuracy in quantitative analysis and metabolic studies. Among these, 4-Nitroaniline-¹⁵N₂ stands out as a critical internal standard and tracer. This guide offers a comprehensive overview of its chemical properties, applications, and the underlying scientific principles that make it a valuable asset in the laboratory. By incorporating both ¹⁵N atoms in the amine and nitro groups, this molecule provides a distinct mass shift, ensuring it can be clearly differentiated from its unlabeled counterpart in mass spectrometry-based analyses.

Section 1: Chemical Identity and Physicochemical Properties

4-Nitroaniline-¹⁵N₂ is a yellow, solid organic compound where both nitrogen atoms have been replaced with the stable, heavier isotope, nitrogen-15. This isotopic substitution is the key to its utility, rendering it chemically identical to standard 4-nitroaniline in its reactions and chromatographic behavior, but physically distinguishable by its mass.

Table 1: Core Chemical Identifiers for 4-Nitroaniline-¹⁵N₂

| Identifier | Value | Source(s) |

| CAS Number | 119516-81-3 | [1] |

| Molecular Formula | C₆H₆(¹⁵N)₂O₂ | [1] |

| Linear Formula | O₂¹⁵NC₆H₄¹⁵NH₂ | |

| Molecular Weight | 140.11 g/mol | [1][2] |

| IUPAC Name | 4-aniline | [2] |

| Synonyms | 4-(Nitro-¹⁵N)benzenamine-¹⁵N, p-Nitroaniline-¹⁵N₂ | |

| InChI Key | TYMLOMAKGOJONV-BFGUONQLSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to brown solid/powder | [3][4] |

| Melting Point | 146-149 °C (lit.) | [4] |

| Boiling Point | 332 °C (unlabeled) | [3] |

| Solubility | Soluble in ethanol (50 mg/ml with heat), mineral acids, alcohol (40 mg/ml), and ether (33 mg/ml).[5] Low solubility in water.[3][6] | |

| Storage Temperature | 2-8°C |

Section 2: The Significance of ¹⁵N Labeling in Drug Development

The substitution of ¹⁴N with ¹⁵N is more than a simple increase in mass; it is a strategic tool for eliminating ambiguity in complex biological systems.[7] Stable isotopes are non-radioactive, making them safe for a wide range of studies, including those in humans.[7] Their application is central to ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are fundamental to evaluating a drug candidate's viability.[8][9]

-

Expertise in Action: When developing a new drug, researchers must understand how it is metabolized. By administering a ¹⁵N-labeled version of the drug, scientists can use mass spectrometry to track the drug and its metabolites through the body with high precision.[9][10] The unique mass signature of the labeled compound allows its metabolic fate to be distinguished from endogenous molecules, providing a clear picture of its biotransformation. This is crucial for identifying potential toxic metabolites and understanding the drug's overall pharmacokinetic profile.[8]

The diagram below illustrates the central role of isotopically labeled compounds in the drug development pipeline.

Section 3: Spectroscopic Characterization

The primary analytical advantage of 4-Nitroaniline-¹⁵N₂ is its distinct mass spectrum. However, its other spectroscopic properties are also affected by the isotopic substitution.

Mass Spectrometry: The molecular weight of unlabeled 4-nitroaniline is 138.12 g/mol .[3][4] With the substitution of two ¹⁴N atoms (atomic weight ≈ 14.003) with two ¹⁵N atoms (atomic weight ≈ 15.000), the molecular weight of 4-Nitroaniline-¹⁵N₂ increases to 140.11 g/mol .[1][2] This results in a clear M+2 mass shift in the mass spectrum, which is the cornerstone of its use as an internal standard. The fragmentation pattern will also show corresponding shifts for any nitrogen-containing fragments.

NMR Spectroscopy: While ¹⁴N has a nuclear spin (I=1) and exhibits quadrupolar broadening, making its NMR signals very broad and often difficult to observe, ¹⁵N has a spin of I=1/2. This makes it amenable to high-resolution NMR techniques.[11][12] The low natural abundance of ¹⁵N (0.37%) is overcome in labeled compounds. In the ¹H NMR spectrum of 4-Nitroaniline-¹⁵N₂, protons attached to or near the ¹⁵N atoms will exhibit coupling (J-coupling), leading to splitting of the proton signals. Advanced 2D NMR techniques like ¹H-¹⁵N HSQC can be used to directly correlate protons with the nitrogen atoms they are attached to, providing unambiguous structural information.[12]

Infrared (IR) Spectroscopy: The vibrational frequencies of bonds involving nitrogen, such as N-H stretching and bending in the amine group and N-O stretching in the nitro group, are dependent on the mass of the atoms. The heavier ¹⁵N isotope will cause these vibrational bands to shift to slightly lower frequencies (wavenumbers) compared to the unlabeled compound. For example, the N-H stretching vibrations in aniline derivatives typically appear in the 3300-3500 cm⁻¹ region. This shift, though small, is observable and confirms the isotopic substitution.

Section 4: Experimental Protocol: Use in Quantitative LC-MS/MS

This protocol details a trusted, self-validating system for using 4-Nitroaniline-¹⁵N₂ as an internal standard (IS) for the precise quantification of unlabeled 4-nitroaniline (analyte) in a water sample.

Objective: To determine the concentration of 4-nitroaniline in a water sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Causality: The co-eluting IS experiences the exact same experimental variations as the analyte (e.g., injection volume errors, ion suppression in the MS source). By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and reproducible quantification.[9]

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled 4-nitroaniline (1000 µg/mL) in methanol.

-

Prepare a stock solution of 4-Nitroaniline-¹⁵N₂ (1000 µg/mL) in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the analyte stock solution into clean water.

-

Prepare a working Internal Standard solution (e.g., 200 µg/L) in methanol.

-

-

Sample Preparation:

-

Collect 10 mL of the water sample to be analyzed.

-

To the 10 mL sample and to each 10 mL calibration standard, add a fixed amount (e.g., 50 µL) of the working Internal Standard solution. This ensures the final concentration of the IS is the same in all samples and standards (e.g., 1 µg/L).

-

Vortex all solutions to ensure homogeneity.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 10% B, ramp to 90% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transition for Analyte (4-Nitroaniline): Q1 (Precursor Ion): m/z 139.1 → Q3 (Product Ion): m/z 109.1 (This corresponds to the loss of NO).

-

MRM Transition for IS (4-Nitroaniline-¹⁵N₂): Q1 (Precursor Ion): m/z 141.1 → Q3 (Product Ion): m/z 110.1 (This corresponds to the loss of ¹⁵NO).

-

Note: The specific product ions should be optimized by infusing the standards directly into the mass spectrometer.

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS transitions in each chromatogram.

-

Calculate the Response Ratio for each calibration standard: (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte in the standards. The curve should be linear.

-

Calculate the Response Ratio for the unknown sample.

-

Determine the concentration of the analyte in the sample by interpolating its Response Ratio on the calibration curve.

-

The workflow for this quantitative analysis is visualized below.

Section 5: Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable. 4-Nitroaniline-¹⁵N₂ should be handled with the same precautions as its unlabeled, toxic counterpart. The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][13]

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) | [3][14] |

| Signal Word | Danger | [14] |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. | [2][13][14] |

| Precautionary Statements | P260: Do not breathe dust. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [13][15] |

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[13][14] Avoid creating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15] The recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[13]

Conclusion

4-Nitroaniline-¹⁵N₂ is a powerful and precise tool for the modern scientist. Its value extends beyond its physical properties to the certainty and confidence it brings to analytical results. By understanding its chemical nature, the rationale for its use in isotopic dilution techniques, and the critical importance of safe handling, researchers in drug development and other scientific fields can fully leverage this compound to achieve accurate, reproducible, and reliable data.

References

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]

-

Gaspari, M., & Cuda, F. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Sympathink. (2024). Understanding the World of Isotope Labelled Compounds and Why They Matter?[Link]

-

PubChem, National Institutes of Health. 4-Nitroaniline-15N2. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

PrepChem.com. Preparation of 4-nitroaniline. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

-

Fisher Scientific. 4-Nitroaniline - Safety Data Sheet (2020). [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem, National Institutes of Health. 4-Nitroaniline. [Link]

-

University of Chemistry and Technology, Prague. Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

-

Chemsrc. N-Methyl-4-nitroaniline | CAS#:100-15-2. [Link]

-

ResearchGate. FT-IR spectra of a 4-nitroaniline.... [Link]

-

Académie de Nancy-Metz. SPECTRE IR DE LA 4-NITROANILINE. [Link]

-

Automated Topology Builder (ATB). 4-Nitroaniline | C6H6N2O2. [Link]

-

TradeIndia. 4-Nitroaniline Analytical Standard. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

SpectraBase. 4-Nitroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ResearchGate. Mass spectrum of 4-nitroaniline. [Link]

-

Frontiers. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

-

National Institutes of Health (PMC). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP011300. [Link]

-

ResearchGate. Synthesis of p-Nitroaniline from Aniline. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H6N2O2 | CID 16213362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. nacchemical.com [nacchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. metsol.com [metsol.com]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 12. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. carlroth.com [carlroth.com]

- 15. geneseo.edu [geneseo.edu]

A Technical Guide to 4-Nitroaniline-¹⁵N₂: Isotopic Purity, Synthesis, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ¹⁵N-Labeled Compounds in Advanced Research

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within the realms of drug metabolism, pharmacokinetics (DMPK), and quantitative proteomics. 4-Nitroaniline-¹⁵N₂, a stable isotope-labeled (SIL) analog of 4-nitroaniline, serves as an invaluable internal standard for mass spectrometry (MS)-based bioanalysis.[1] The incorporation of the heavy ¹⁵N isotope allows for the differentiation of the internal standard from its endogenous or unlabeled counterpart, enabling precise and accurate quantification in complex biological matrices.[2] This guide provides a comprehensive overview of 4-Nitroaniline-¹⁵N₂, focusing on its synthesis, purity assessment, and commercial sourcing to empower researchers in their experimental design and execution.

Synthesis of 4-Nitroaniline-¹⁵N₂: A Step-by-Step Approach

The most common and efficient laboratory synthesis of 4-Nitroaniline-¹⁵N₂ involves a three-step process starting from ¹⁵N-labeled aniline. This method is designed to control the regioselectivity of the nitration reaction and prevent undesirable side products.[3][4]

The Rationale for a Multi-Step Synthesis

Direct nitration of aniline is problematic because the amino group (-NH₂) is highly activating, leading to uncontrolled reactions and oxidation by the nitrating mixture (a combination of nitric and sulfuric acids).[5] Furthermore, the strongly acidic conditions of nitration would protonate the amino group to form an anilinium ion, which is a meta-director, leading to the formation of the undesired m-nitroaniline isomer. To circumvent these issues, the amino group is first protected via acetylation.[6] The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for a more controlled nitration that predominantly yields the para-substituted product.[7] The protecting acetyl group is then removed through hydrolysis to yield the final product.[8]

Experimental Protocol: Synthesis of 4-Nitroaniline-¹⁵N₂

Step 1: Acetylation of Aniline-¹⁵N

-

In a suitable reaction vessel, dissolve Aniline-¹⁵N in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with constant stirring.

-

Gently warm the mixture for approximately 15-30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-cold water to precipitate the Acetanilide-¹⁵N.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Nitration of Acetanilide-¹⁵N

-

Suspend the dried Acetanilide-¹⁵N in a mixture of concentrated sulfuric acid and glacial acetic acid.[9]

-

Cool the mixture in an ice bath to a temperature between 0-5 °C.

-

Slowly add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, ensuring the temperature does not exceed 10 °C.[10]

-

After the addition is complete, continue stirring the mixture at low temperature for about one hour.

-

Carefully pour the reaction mixture over crushed ice to precipitate the 4-Nitroacetanilide-¹⁵N₂.

-

Collect the product by vacuum filtration and wash with copious amounts of cold water to remove residual acid.

Step 3: Hydrolysis of 4-Nitroacetanilide-¹⁵N₂

-

Reflux the 4-Nitroacetanilide-¹⁵N₂ in an aqueous solution of sulfuric or hydrochloric acid (approximately 70%).[8]

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize the solution with a base, such as sodium hydroxide or ammonia solution, until the 4-Nitroaniline-¹⁵N₂ precipitates out as a yellow solid.

-

Collect the crude product by vacuum filtration and wash with water.

-

Recrystallize the product from an ethanol/water mixture to obtain pure 4-Nitroaniline-¹⁵N₂.[9]

Caption: Synthesis pathway for 4-Nitroaniline-¹⁵N₂.

Analytical Methodologies for Purity and Isotopic Enrichment Determination

The utility of 4-Nitroaniline-¹⁵N₂ as an internal standard is directly dependent on its chemical and isotopic purity. Two primary analytical techniques are employed for this characterization: High-Resolution Mass Spectrometry (HRMS) and ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy.[11]

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of the ions.[12]

Protocol for Isotopic Enrichment Analysis by LC-HRMS:

-

Sample Preparation:

-

Prepare a stock solution of 4-Nitroaniline-¹⁵N₂ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-200).

-

Resolution: Set to a high value (e.g., >70,000) to resolve the isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic mass of unlabeled 4-nitroaniline (M+0), the singly labeled species (M+1), and the doubly labeled 4-Nitroaniline-¹⁵N₂ (M+2).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment by determining the percentage of the M+2 peak area relative to the sum of the areas of all relevant isotopic peaks, after correcting for the natural abundance of ¹³C.

-

-

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atoms within the molecule, confirming the positions of the ¹⁵N labels and assessing the overall isotopic enrichment.[13]

Protocol for ¹⁵N NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Nitroaniline-¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

-

NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A simple ¹⁵N direct observe experiment or a proton-detected experiment like a ¹H-¹⁵N HSQC can be used.

-

Spectral Width: Sufficient to cover the expected chemical shifts of the amino and nitro groups.

-

Relaxation Delay: A delay of at least 5 times the longest T₁ of the ¹⁵N nuclei should be used for accurate quantification.

-

Data Analysis:

-

The ¹⁵N spectrum will show two distinct signals corresponding to the amino (-¹⁵NH₂) and nitro (-¹⁵NO₂) groups.

-

The presence and high intensity of these signals relative to the baseline noise confirm the high level of ¹⁵N enrichment. The absence of signals at the natural abundance ¹⁴N chemical shifts further validates the isotopic purity.

-

-

Caption: Workflow for purity and isotopic enrichment analysis.

Commercial Suppliers and Purity Specifications

Several reputable chemical suppliers offer 4-Nitroaniline-¹⁵N₂ for research purposes. The isotopic purity is a critical parameter to consider when selecting a supplier. Below is a summary of commercially available 4-Nitroaniline-¹⁵N₂.

| Supplier | Product Number | CAS Number | Isotopic Purity |

| Sigma-Aldrich | 119516-81-3 | 98 atom % ¹⁵N | |

| Santa Cruz Biotechnology | sc-214758 | 119516-81-3 | Not specified on product page, requires CoA |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's certificate of analysis (CoA) for lot-specific data.

Conclusion

4-Nitroaniline-¹⁵N₂ is a vital tool for researchers requiring a reliable internal standard for quantitative mass spectrometry. A thorough understanding of its synthesis, the methods for verifying its isotopic purity, and knowledge of its commercial availability are paramount for the successful implementation in sensitive analytical assays. The protocols and information provided in this guide serve as a foundational resource for scientists and drug development professionals to confidently source and utilize this critical reagent in their research endeavors.

References

-

Wikipedia. 4-Nitroaniline. [Link]

-

askIITians. Why is acetylation performed before nitration of aniline? Published July 19, 2025. [Link]

-

University of Chemistry and Technology, Prague. Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

-

Royal Society of Chemistry. Synthesis of ¹⁵N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-¹⁵N. Chemical Communications. 2021. [Link]

-

PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

-

YouTube. Hydrolysis: Preparation of 4-Nitroaniline. Published October 14, 2020. [Link]

-

Quora. How can one prepare p-nitroaniline from aniline? Published May 1, 2015. [Link]

-

Vedantu. Why is acetylation performed before nitration of a class 12 chemistry CBSE. [Link]

-

Filo. Why is acetylation of aniline carried out before it's nitration. Published December 24, 2024. [Link]

-

ResearchGate. Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. [Link]

-

Gauthmath. Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o. [Link]

-

Brainly.in. (a) Nitration of aniline is carried out on the acetylated amine (acetanilide) rather than on the amine. Published April 11, 2023. [Link]

-

Restek. Analyzing Cyanotoxins Using LC-MS/MS with ¹⁵N Stable Isotope-Labeled Internal Standards. [Link]

-

Isotope Science / Alfa Chemistry. ¹⁵N Labeled Compounds. [Link]

- Google Patents. Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

PubMed. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

PubMed Central. Isotopic labeling-assisted metabolomics using LC–MS. [Link]

-

OSTI.GOV. ALKALINE HYDROLYSIS OF p-NITROACETANILIDE AND p-FORMYLACETANILIDE. [Link]

Sources

- 1. Cambridge Isotope Laboratories ANILINE (15N, 98%+), 1 G, 7022-92-6, Quantity: | Fisher Scientific [fishersci.com]

- 2. isotope.com [isotope.com]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Why is acetylation performed before nitration of a class 12 chemistry CBSE [vedantu.com]

- 6. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 7. Why is acetylation of aniline carried out before it's nitration | Filo [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. magritek.com [magritek.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Nitroaniline-¹⁵N₂

This technical guide provides an in-depth analysis of the expected spectral data for 4-Nitroaniline-¹⁵N₂, a crucial isotopically labeled compound for researchers in drug development and metabolic studies. By leveraging foundational knowledge of spectroscopic principles and comparative data from its unlabeled analogue, 4-nitroaniline, this document offers a predictive and practical framework for scientists working with this material.

Introduction

4-Nitroaniline is a foundational chemical intermediate in the synthesis of a wide array of materials, including dyes, antioxidants, and pharmaceuticals.[1][2] The introduction of stable isotopes, specifically ¹⁵N at both the amino and nitro functional groups to create 4-Nitroaniline-¹⁵N₂, provides a powerful, non-radioactive tool for tracing the metabolic fate and reaction mechanisms of this molecule and its derivatives.[3][4] The heavier ¹⁵N isotope allows for unambiguous tracking and quantification in complex biological matrices using mass spectrometry and provides a unique window into molecular structure and dynamics through specialized nuclear magnetic resonance techniques.[3][5]

This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 4-Nitroaniline-¹⁵N₂. The analysis is built upon established data for unlabeled 4-nitroaniline and the well-documented effects of ¹⁵N isotopic substitution.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of ¹⁵N, a spin-½ nucleus, into 4-nitroaniline has profound implications for its NMR analysis. While the effect on ¹H and ¹³C chemical shifts is negligible, the presence of ¹⁵N opens the door to direct ¹⁵N NMR spectroscopy and the observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing invaluable structural information.[6][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Nitroaniline-¹⁵N₂ in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer: 16-32 scans, pulse width of 30°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

-

¹⁵N NMR Acquisition:

-

If direct ¹⁵N detection is desired, a specialized probe and longer acquisition times will be required due to the low gyromagnetic ratio and natural abundance (though the sample is enriched) of ¹⁵N.[8]

-

Alternatively, indirect detection methods such as ¹H-¹⁵N HSQC or HMBC experiments offer significantly higher sensitivity and are generally preferred.[5] These experiments reveal correlations between protons and their directly bonded or long-range coupled nitrogen atoms.

-

Predicted NMR Data for 4-Nitroaniline-¹⁵N₂

| Spectrum | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling (J in Hz) | Rationale for ¹⁵N₂ Labeling Effects |

| ¹H NMR | ~6.6 (H2, H6) | Doublet of doublets | The primary effect will be the splitting of the amino proton signal into a doublet due to one-bond coupling with ¹⁵N. The aromatic protons ortho to the amino group (H2, H6) may exhibit small two-bond coupling to the amino ¹⁵N. |

| ~8.0 (H3, H5) | Doublet | Protons ortho to the nitro group (H3, H5) may show very small three-bond coupling to the nitro ¹⁵N. | |

| ~6.0 (NH₂) | Doublet | The amino protons will be split into a doublet by the directly attached ¹⁵N, with an expected ¹J(¹⁵N-¹H) of approximately 80-90 Hz. | |

| ¹³C NMR | ~113 (C2, C6) | Singlet (or doublet) | Carbons adjacent to the ¹⁵NH₂ group (C2, C6) will exhibit a two-bond coupling constant, ²J(¹⁵N-¹³C), which may or may not be resolved depending on the spectrometer and solvent. |

| ~126 (C3, C5) | Singlet (or doublet) | Carbons adjacent to the ¹⁵NO₂ group (C3, C5) will have a two-bond coupling, ²J(¹⁵N-¹³C), which is typically smaller than the coupling to the amino nitrogen. | |

| ~143 (C4) | Singlet (or doublet) | The carbon bearing the ¹⁵NO₂ group will show a one-bond coupling, ¹J(¹⁵N-¹³C). | |

| ~155 (C1) | Singlet (or doublet) | The carbon bearing the ¹⁵NH₂ group will exhibit a one-bond coupling, ¹J(¹⁵N-¹³C). | |

| ¹⁵N NMR | Amine: ~-320 to -340 | Singlet | The chemical shifts are highly dependent on the solvent and reference standard. The amino nitrogen will appear at a characteristic upfield chemical shift. |

| Nitro: ~ -10 to +10 | Singlet | The nitro group nitrogen will resonate at a significantly downfield chemical shift compared to the amino nitrogen. |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for unlabeled 4-nitroaniline is referenced from various sources.[9][10][11]

Diagram: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis of 4-Nitroaniline-¹⁵N₂.

II. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming isotopic incorporation and for quantitative studies using labeled compounds. The presence of two ¹⁵N atoms in 4-Nitroaniline-¹⁵N₂ results in a predictable and easily identifiable mass shift.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 4-Nitroaniline-¹⁵N₂ in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination and confirmation of the isotopic composition.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this molecule.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data for 4-Nitroaniline-¹⁵N₂

| Species | Unlabeled (¹⁴N₂) m/z | Labeled (¹⁵N₂) m/z | Mass Shift (Δm/z) | Rationale |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₆¹⁵N₂O₂ | - | Substitution of two ¹⁴N atoms with ¹⁵N. |

| Monoisotopic Mass | 138.0429 g/mol [12] | 140.0370 g/mol [13] | +1.9941 | Each ¹⁵N adds approximately 0.997 Da to the mass. |

| [M+H]⁺ Ion | 139.0507 | 141.0448 | +2 | The protonated molecule will show a +2 Da shift. |

The most significant impact of ¹⁵N₂ labeling on the mass spectrum is a shift of the molecular ion peak by +2 m/z units. This clear mass shift allows for the differentiation of the labeled compound from its unlabeled counterpart and any background interference in complex samples.[3] The fragmentation pattern in MS/MS experiments would also be altered, with fragments containing a ¹⁵N atom showing a corresponding mass shift.

Diagram: Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for 4-Nitroaniline-¹⁵N₂ in MS/MS.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. Isotopic substitution alters these frequencies due to the change in the reduced mass of the vibrating atoms. Heavier isotopes lead to a decrease in the vibrational frequency.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of 4-Nitroaniline-¹⁵N₂ with dry KBr powder and pressing it into a transparent disk.

-

ATR: Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data for 4-Nitroaniline-¹⁵N₂

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled 4-Nitroaniline | Predicted Shift in ¹⁵N₂ Labeled Compound | Rationale |

| N-H Stretch (asymmetric) | ~3480-3450 | Lower wavenumber | The increased mass of the ¹⁵N atom in the ¹⁵N-¹H bond will decrease the vibrational frequency. |

| N-H Stretch (symmetric) | ~3380-3350 | Lower wavenumber | Similar to the asymmetric stretch, the symmetric stretch will also shift to a lower frequency. |

| N-H Scissoring | ~1640-1620 | Lower wavenumber | The bending vibration involving the ¹⁵N atom will be at a lower energy. |

| NO₂ Stretch (asymmetric) | ~1510-1490 | Lower wavenumber | The ¹⁵N=O bond vibration will be affected by the heavier ¹⁵N isotope. |

| NO₂ Stretch (symmetric) | ~1350-1330 | Lower wavenumber | The symmetric stretch of the nitro group will also shift to a lower wavenumber. |

| C-N Stretch | ~1310-1280 | Lower wavenumber | The stretching vibration of the C-¹⁵N bond will be at a lower frequency compared to the C-¹⁴N bond. |

Note: Wavenumber ranges for unlabeled 4-nitroaniline are based on typical values for aromatic amines and nitro compounds.[14][15]

The shifts in the N-H and N-O stretching frequencies are the most direct and observable consequences of ¹⁵N₂ labeling in the IR spectrum. These shifts can be used to confirm the successful incorporation of the isotopes into the molecule.

IV. Conclusion

The dual ¹⁵N labeling of 4-nitroaniline provides a versatile tool for a range of scientific investigations. This guide has outlined the expected spectral characteristics of 4-Nitroaniline-¹⁵N₂ across NMR, Mass Spectrometry, and IR spectroscopy. By understanding the predictable effects of isotopic substitution, researchers can confidently identify and utilize this compound in their studies. The provided protocols and predicted data serve as a valuable resource for experimental design and data interpretation, ultimately facilitating advancements in drug development and metabolic research.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES ON THE GROWTH, SPECTRAL, OPTICAL AND THERMAL PROPERTIES OF 4-NITROANILINE PICRATE SINGLE CRYSTALS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline-15N2. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]

-

National Institutes of Health. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

-

Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitroaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

mzCloud. (n.d.). 4 Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrogen15 NMR Study of Solid Cobaloximes Containing 15 N-Labeled Pyridine and Aniline. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

-

PubMed. (1976). 15N nuclear magnetic resonance investigations on amino acids. Retrieved from [Link]

-

University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Quantitative 15N NMR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Aniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Retrieved from [Link]

-

National Institutes of Health. (2009). Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). 15NRORC: An Azine Labeling Protocol. Retrieved from [Link]

Sources

- 1. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrogen NMR [chem.ch.huji.ac.il]

- 9. hmdb.ca [hmdb.ca]

- 10. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 11. 4-Nitroaniline(100-01-6) 13C NMR spectrum [chemicalbook.com]

- 12. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C6H6N2O2 | CID 16213362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Nitroaniline(100-01-6) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 15N Stable Isotope Tracing Techniques

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 15N stable isotope tracing. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, strategic experimental design, and robust analytical methodologies that are foundational to leveraging this powerful technique for insightful biological and pharmacological investigation.

The Foundational Principle: Making the Invisible, Visible

At its core, stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying the dynamics of biological processes.[1][2] Nitrogen-15 (¹⁵N), a non-radioactive, stable isotope of nitrogen, serves as a powerful tracer that can be incorporated into biomolecules, allowing researchers to track the fate of nitrogen atoms through complex biological systems.[] Unlike its more abundant counterpart, ¹⁴N, the heavier ¹⁵N isotope can be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking of nitrogen-containing compounds, from small molecule metabolites to large proteins, providing a dynamic view of cellular metabolism.[]

The fundamental premise of a ¹⁵N tracing experiment is the introduction of a ¹⁵N-labeled substrate into a biological system. This can be a simple inorganic nitrogen source like ¹⁵NH₄Cl or a complex biomolecule such as a ¹⁵N-labeled amino acid. The organism or cell culture then metabolizes this labeled precursor, incorporating the ¹⁵N isotope into a variety of downstream molecules. By analyzing the distribution and abundance of ¹⁵N in these molecules over time, researchers can map metabolic pathways, quantify flux rates, and understand how these processes are altered in response to genetic modifications, disease states, or therapeutic interventions.

There are two primary approaches to ¹⁵N tracing:

-

Enrichment Studies: In this more common approach, the biological system is supplied with a substrate highly enriched in ¹⁵N. This allows for the sensitive detection of labeled molecules against a low natural abundance background.

-

Natural Abundance Studies: This method relies on subtle variations in the natural abundance of ¹⁵N that occur during biochemical reactions. While technically more challenging, it can provide insights into metabolic processes in unperturbed systems.

Strategic Experimental Design: Laying the Groundwork for Success

A successful ¹⁵N tracing experiment hinges on a well-conceived experimental design. The choice of labeling strategy, duration of labeling, and the biological system under investigation are all critical factors that will influence the quality and interpretability of the data.

Choosing Your Tracer: A Critical First Step

The selection of the ¹⁵N-labeled tracer is dictated by the specific biological question being addressed. For broad, global analyses of protein synthesis and turnover, a general nitrogen source like ¹⁵NH₄Cl or a mixture of ¹⁵N-labeled amino acids is often employed.[4] For more targeted investigations of specific metabolic pathways, a particular ¹⁵N-labeled amino acid or metabolite is used.

One of the most widely used techniques for quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .[5] In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a heavy, stable isotope-labeled form of an essential amino acid, typically arginine and lysine.[5][6] The heavy amino acids are often dual-labeled with both ¹³C and ¹⁵N to provide a larger mass shift, which improves quantification accuracy in complex samples.[]

Table 1: Comparison of Commonly Used ¹⁵N-Labeled Amino Acids in SILAC

| Labeled Amino Acid | Common Isotopic Composition | Mass Shift (Da) | Key Considerations |

| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | 10 | High mass shift, but can be metabolically converted to proline, potentially complicating data analysis.[7] |

| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | 8 | Stable, not subject to metabolic conversion, providing clean quantification.[8] |

| Arginine (Arg) | ¹⁵N₄ | 4 | Lower mass shift, may be more susceptible to spectral overlap. |

| Lysine (Lys) | ¹⁵N₂ | 2 | Lower mass shift, may be more susceptible to spectral overlap. |

Labeling Duration and Efficiency: Achieving Isotopic Steady State

For accurate quantification, it is crucial to achieve a high degree of isotopic labeling. In cell culture experiments, this is typically accomplished by growing cells for a sufficient number of cell divisions in the presence of the labeled substrate to ensure near-complete incorporation.[8] For rapidly dividing cells, 5-6 cell doublings are generally recommended to achieve over 95% labeling efficiency.[9] However, for tissues with slow turnover rates, longer labeling protocols, or even labeling across multiple generations of an organism, may be necessary to achieve adequate enrichment.[9]

It's important to experimentally verify the labeling efficiency, as incomplete labeling can lead to an underestimation of true changes in protein or metabolite levels.[9] This can be done by analyzing a small subset of the labeled sample by mass spectrometry and comparing the isotopic distribution of known peptides or metabolites to their theoretical distributions at 100% enrichment.

Sample Preparation: From Biological Matrix to Analyzable Peptides

Rigorous and reproducible sample preparation is paramount for obtaining high-quality data in ¹⁵N tracing experiments. The goal is to efficiently extract the molecules of interest while minimizing contamination and sample loss.

Protein Extraction and Digestion for Mass Spectrometry

For proteomic analyses, the first step is to lyse the cells or tissues to release the proteins. This is typically done using a lysis buffer containing detergents and protease inhibitors. The choice of lysis buffer can impact protein solubilization and should be optimized for the specific sample type.

Once the proteins are extracted, they are enzymatically digested into smaller peptides, which are more amenable to analysis by mass spectrometry. Trypsin is the most commonly used protease as it specifically cleaves at the C-terminus of lysine and arginine residues, generating peptides of a predictable size range.[6]

Experimental Protocol: In-Solution Tryptic Digestion

-

Protein Solubilization: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

-

Alkylation: Alkylate the reduced cysteines by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

Sample Preparation for NMR Spectroscopy

Sample preparation for NMR spectroscopy has its own set of stringent requirements. The sample must be highly pure and free of any paramagnetic contaminants, which can cause significant line broadening and obscure signals.[10]

Experimental Protocol: Protein Sample Preparation for NMR

-

Protein Purification: Purify the ¹⁵N-labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) using dialysis or a desalting column. The buffer should be prepared with 90% H₂O and 10% D₂O for the deuterium lock.

-

Concentration: Concentrate the protein to the desired concentration, typically in the range of 0.1-1 mM, using a centrifugal filter device.

-

Filtration: Filter the final sample through a 0.22 µm filter to remove any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the sample to a high-quality NMR tube, ensuring there are no air bubbles.

Analytical Techniques: Unveiling the Isotopic Signature

The two primary analytical techniques for detecting and quantifying ¹⁵N-labeled molecules are mass spectrometry and nuclear magnetic resonance spectroscopy. Each technique offers unique advantages and is suited for different types of analyses.

Mass Spectrometry: High-Throughput Quantification

Mass spectrometry is the workhorse of ¹⁵N tracing studies due to its high sensitivity, throughput, and ability to analyze complex mixtures.[11] In a typical proteomics workflow, the digested peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer.

The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides. Peptides containing ¹⁵N will have a higher mass than their unlabeled counterparts, and this mass difference is used for quantification. The relative abundance of the light and heavy forms of a peptide is determined by comparing the areas of their respective peaks in the mass spectrum.

Workflow for ¹⁵N Data Analysis using Mass Spectrometry

Caption: A typical workflow for the analysis of ¹⁵N-labeled samples by mass spectrometry.

Specialized software packages, such as MaxQuant, are used to automate the process of peptide identification and quantification from large LC-MS/MS datasets.[12][13] These programs can accurately determine the ratios of heavy to light peptides and provide statistical analysis to identify significant changes in protein abundance.[12]

NMR Spectroscopy: Unraveling Structural and Dynamic Information

NMR spectroscopy provides a powerful complement to mass spectrometry for the analysis of ¹⁵N-labeled molecules. While generally less sensitive than MS, NMR can provide detailed information about the chemical environment of the ¹⁵N label, offering insights into protein structure, dynamics, and interactions.[14]

The most common NMR experiment for ¹⁵N-labeled proteins is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[15] This experiment produces a spectrum with a peak for each nitrogen-hydrogen bond in the protein, effectively generating a "fingerprint" of the protein.[15]

Workflow for ¹⁵N-HSQC NMR Analysis

Caption: A generalized workflow for the analysis of ¹⁵N-labeled proteins using 2D ¹H-¹⁵N HSQC NMR.

Changes in the chemical shifts of the peaks in the ¹H-¹⁵N HSQC spectrum can indicate conformational changes in the protein, such as those that occur upon ligand binding or protein folding.[16] For example, the spectrum of a folded protein will typically show a wide dispersion of peaks, while the spectrum of an unfolded protein will have most of its peaks clustered in a narrow region.[16][17]

Data Interpretation and Troubleshooting: From Raw Data to Biological Insight

Table 2: Common Challenges in ¹⁵N Tracing and Troubleshooting Strategies

| Challenge | Potential Cause(s) | Troubleshooting Strategy |

| Low ¹⁵N Incorporation | Insufficient labeling time, depletion of labeled substrate, low purity of tracer.[9] | Increase labeling duration, ensure an adequate and continuous supply of the labeled substrate, use high-purity (>99%) labeled compounds.[9] |

| Isotopic Scrambling | Metabolic interconversion of labeled amino acids. | Use cell lines with reduced transaminase activity, or choose labeled precursors that are less prone to metabolic conversion. |

| Background Nitrogen Contamination | Contamination from environmental sources (dust, air), reagents, or labware.[18] | Maintain a clean working environment, use high-purity reagents, and acid-wash or bake glassware.[18] |

| Inaccurate Quantification in MS | Co-eluting peptides, incorrect monoisotopic peak assignment, incomplete labeling.[19] | Use high-resolution mass spectrometry to minimize peak overlap, utilize software that corrects for natural isotope abundance and incomplete labeling.[20] |

By carefully considering these potential pitfalls and implementing appropriate controls and validation steps, researchers can ensure the integrity and reliability of their ¹⁵N tracing data.

Conclusion: A Powerful Tool for Modern Research

¹⁵N stable isotope tracing is a versatile and powerful technique that has revolutionized our ability to study the dynamic nature of biological systems. From elucidating complex metabolic networks to quantifying protein turnover and identifying drug targets, the applications of ¹⁵N tracing are vast and continue to expand. By combining careful experimental design, robust analytical methodologies, and thoughtful data interpretation, researchers can harness the power of ¹⁵N isotopes to gain unprecedented insights into the intricate workings of life.

References

-

A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]

-

Comparison of the 1 H-15 N HSQC spectra of folded and unfolded BPTI.... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers. Retrieved January 9, 2024, from [Link]

-

Protein NMR spectroscopy: folded vs. unfolded protein. (2017, September 10). Figshare. Retrieved January 9, 2024, from [Link]

-

2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. (2023, August 9). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

-

Quantitative Proteomics Using 15N SILAC Mouse. (n.d.). Open Access Pub. Retrieved January 9, 2024, from [Link]

-

A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

-

A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. (n.d.). Springer Nature Experiments. Retrieved January 9, 2024, from [Link]

-

Measurement of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). (n.d.). WashU Medicine Research Profiles. Retrieved January 9, 2024, from [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). Frontiers. Retrieved January 9, 2024, from [Link]

-

Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

15N-HSQC. (n.d.). Retrieved January 9, 2024, from [Link]

-

Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. (n.d.). Oxford Academic. Retrieved January 9, 2024, from [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022, February 15). eScholarship.org. Retrieved January 9, 2024, from [Link]

-

SILAC for Improved Mass Spectrometry & Quantitative Proteomics. (2018, December 13). G-Biosciences. Retrieved January 9, 2024, from [Link]

-

Quantitative analysis of SILAC data sets using spectral counting. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

Quantitative Comparison of Proteomes Using SILAC. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. (2009, April 16). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Comparison of conventional SILAC labeling with our approach, tolerant.... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

15N chemical shifts. (n.d.). Retrieved January 9, 2024, from [Link]

-

Tutorial for protein identification and quantification with MaxQuant software platform. (n.d.). LNBio - CNPEM. Retrieved January 9, 2024, from [Link]

-

Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17). KPWu's group research site. Retrieved January 9, 2024, from [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling.... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). ACS Publications. Retrieved January 9, 2024, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 9, 2024, from [Link]

-

LC-MS/MS parameters used for 13 C and 15 N labeling experiments.. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Quantification challenges in 15 N metabolic labeling samples. (A and B).... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved January 9, 2024, from [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved January 9, 2024, from [Link]

-

Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

-

An automated proteomic data analysis workflow for mass spectrometry. (2009, October 8). PubMed Central. Retrieved January 9, 2024, from [Link]

-

Comparative Study: HEK293 Cells Vs CHO Cells. (2022, January 13). evitria. Retrieved January 9, 2024, from [Link]

-

The Scattered Twelve Tribes of HEK293. (2018, June 13). Biomedical and Pharmacology Journal. Retrieved January 9, 2024, from [Link]

Sources

- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 4. Monitoring 15N Chemical Shifts During Protein Folding by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 15. aheyam.science [aheyam.science]

- 16. researchgate.net [researchgate.net]

- 17. figshare.com [figshare.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 20. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitrogen-15 Labeling in Environmental Research

This guide provides a comprehensive overview of the principles and applications of nitrogen-15 (¹⁵N) labeling in environmental research. It is intended for researchers, scientists, and professionals in drug development who seek to understand and apply this powerful isotopic tracer technique to investigate the complexities of the nitrogen cycle.

Section 1: The Foundational Principles of Nitrogen-15 as an Environmental Tracer

Nitrogen is a fundamental element for all life, yet its dynamic cycling through terrestrial and aquatic ecosystems involves a complex web of transformations.[1] Understanding these processes is critical for addressing pressing environmental issues such as nutrient pollution, greenhouse gas emissions, and sustainable agriculture. Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, serves as an invaluable tool for elucidating these intricate pathways.[1][][3][4]

The core principle of ¹⁵N labeling lies in its utility as a tracer.[1] By introducing a compound enriched in ¹⁵N into an ecosystem, researchers can follow its movement and transformation through various environmental compartments, including soil, water, plants, and microorganisms.[1][][5] This allows for the direct quantification of specific nitrogen transformation rates, a feat not achievable by simply measuring the total concentrations of nitrogen compounds.[1]

Natural Abundance vs. Enrichment Techniques

Two primary approaches utilize the ¹⁵N isotope: natural abundance and enrichment techniques.[1]

-

Natural Abundance: This method relies on the subtle variations in the natural ¹⁵N/¹⁴N ratio that occur in different environmental pools due to isotopic fractionation.[1][6] Biological and chemical processes often discriminate against the heavier ¹⁵N isotope, leading to characteristic isotopic signatures in different nitrogen sources and sinks.[][6][7] For instance, nitrogen derived from atmospheric fixation or synthetic fertilizers has a low δ¹⁵N value, similar to atmospheric N₂, while nitrogen from manure or sewage is typically enriched in ¹⁵N.[8] These natural variations can be used to identify nitrogen sources and understand long-term nitrogen cycling processes.[6][8]

-

Enrichment (Labeling): This technique involves the deliberate addition of a compound highly enriched in ¹⁵N to an experimental system.[1] This "label" allows for the precise tracing of the added nitrogen, enabling the calculation of gross rates of nitrogen transformation processes like mineralization, nitrification, and denitrification.[1][9] While powerful, this approach can potentially alter the natural nitrogen dynamics of the system, a factor that must be carefully considered in experimental design.[1]

Table 1: Comparison of Natural Abundance and Enrichment Techniques

| Feature | Natural Abundance | Enrichment (Labeling) |

| Principle | Measures natural variations in ¹⁵N/¹⁴N ratios.[1] | Introduces a ¹⁵N-enriched tracer to the system.[1] |

| Application | Identifying N sources, long-term N cycling.[6][8] | Quantifying gross N transformation rates.[1][9] |

| Disturbance | Minimal disturbance to the system.[1] | Potential for altering natural N dynamics.[1] |

| Precision | Provides qualitative or semi-quantitative insights. | Allows for precise rate calculations.[1] |

Section 2: The Heart of the Matter: Isotopic Fractionation

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. This phenomenon is central to the interpretation of ¹⁵N data. During chemical and biological reactions, the lighter isotope (¹⁴N) is generally favored, leading to a depletion of ¹⁵N in the products and an enrichment of ¹⁵N in the remaining substrate.[7][10][11]

Key nitrogen cycle processes exhibit distinct fractionation effects:

-

Nitrification: The microbial oxidation of ammonium to nitrate results in a significant depletion of ¹⁵N in the resulting nitrate.

-

Denitrification: The reduction of nitrate to nitrogen gas leads to a strong enrichment of ¹⁵N in the residual nitrate pool.

-

Ammonia Volatilization: The loss of ammonia gas from the soil also causes ¹⁵N enrichment in the remaining ammonium pool.

-

Ammonification (Mineralization): This process typically exhibits only a small fractionation effect.

Understanding these fractionation factors is crucial for accurately interpreting both natural abundance and enrichment studies.[11][12]

Caption: Isotopic fractionation during key nitrogen cycle processes.

Section 3: Designing and Implementing ¹⁵N Labeling Experiments

The success of a ¹⁵N tracer study hinges on a robust experimental design that considers the specific research question, the ecosystem being studied, and the analytical methods available.[5]

Key Considerations for Experimental Design

-

Choice of Tracer: The chemical form of the ¹⁵N-labeled compound should match the process being investigated. For example, to study nitrification, ¹⁵N-labeled ammonium would be used.[9]

-

Tracer Application: The method of application should minimize disturbance to the system.[5] In soil studies, this might involve injecting a solution or applying a labeled fertilizer.[5][13] In aquatic studies, the tracer is typically added to the water column.[14]

-

Tracer Enrichment Level: The amount of ¹⁵N enrichment required depends on the natural background levels and the sensitivity of the analytical instruments.

-

Sampling Strategy: A well-planned sampling scheme is crucial for capturing the temporal and spatial dynamics of the tracer.[5] This includes collecting samples from all relevant pools (e.g., soil, water, plants, microbial biomass).[5][9]

-

Control Plots: The inclusion of unlabeled control plots is essential for determining the background ¹⁵N abundance and for assessing any potential artifacts of the tracer addition.

A Generalized Workflow for a ¹⁵N Tracer Study

Caption: A generalized workflow for a nitrogen-15 tracer experiment.

Section 4: Analytical Techniques for ¹⁵N Analysis

The accurate measurement of ¹⁵N abundance is paramount. The primary analytical tool for this is Isotope Ratio Mass Spectrometry (IRMS) .[5][15]

Isotope Ratio Mass Spectrometry (IRMS)

IRMS instruments are designed to precisely measure the ratio of stable isotopes.[15] For nitrogen analysis, samples are first converted to N₂ gas, typically through combustion in an elemental analyzer. The N₂ gas is then introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. Detectors then measure the abundance of ions with masses 28 (¹⁴N¹⁴N) and 29 (¹⁴N¹⁵N), allowing for the calculation of the ¹⁵N/¹⁴N ratio.[16]

Results are typically expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to a standard (atmospheric N₂):

δ¹⁵N (‰) = [(R_sample / R_standard) - 1] x 1000

Where R is the ¹⁵N/¹⁴N ratio.[17]

For enrichment studies, results are often reported as atom percent ¹⁵N .

Table 2: Sample Types and Preparation for IRMS Analysis

| Sample Type | Preparation Method |

| Soil/Sediment | Dried, ground, and weighed into tin capsules for combustion.[15] |

| Plant/Animal Tissue | Dried, ground, and weighed into tin capsules for combustion.[15] |

| Water (Nitrate/Ammonium) | Chemical conversion to N₂O or diffusion methods to trap ammonium.[16] |

| Gas (N₂O, N₂) | Gas chromatography coupled with IRMS. |

Section 5: Applications of ¹⁵N Labeling in Environmental Research

The versatility of ¹⁵N labeling has led to its application across a wide range of environmental research areas.

Terrestrial Ecosystems

In soil science, ¹⁵N tracers are instrumental in quantifying key nitrogen cycling processes, including:

-

Gross Mineralization and Nitrification: By adding ¹⁵N-labeled ammonium and tracking its dilution in the ammonium pool and its appearance in the nitrate pool.[9][18]

-

Plant Uptake and Fertilizer Use Efficiency: Labeled fertilizers are used to determine the proportion of nitrogen taken up by crops from the fertilizer versus the soil.[4][13][19][20]

-

Denitrification and N₂O Emissions: ¹⁵N-labeled nitrate can be used to trace the production of N₂ and N₂O, helping to identify the sources of this potent greenhouse gas.[1]

-

Nitrogen Immobilization: The incorporation of ¹⁵N into soil organic matter and microbial biomass provides a measure of nitrogen retention in the soil.[9]

Aquatic Ecosystems

In aquatic research, ¹⁵N is used to:

-

Identify Nitrogen Sources: The δ¹⁵N values of primary producers and consumers can indicate the sources of nitrogen entering the ecosystem, such as agricultural runoff or sewage.[8][21]

-

Trace Food Web Dynamics: The predictable enrichment of ¹⁵N with each trophic level makes it a powerful tool for constructing food webs and understanding nutrient flow.[17][22]

-

Quantify Nitrogen Transformations: ¹⁵N tracers are used to measure rates of nitrification, denitrification, and nitrogen fixation in the water column and sediments.[14][23]

Section 6: Case Study: Tracing Fertilizer Nitrogen in an Agricultural System

Objective: To quantify the uptake of applied fertilizer nitrogen by a crop and its retention in the soil.

Methodology:

-

Experimental Setup: Establish experimental plots with the crop of interest. Include both fertilized and unfertilized control plots.

-

Tracer Application: Apply a ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃) to the fertilized plots at a known enrichment level.

-

Sampling: At key growth stages and at harvest, collect plant samples (shoots and roots) and soil samples at different depths.

-

Analysis: Analyze the total nitrogen content and ¹⁵N abundance in the plant and soil samples using an elemental analyzer coupled with an IRMS.

-

Calculations:

-

Nitrogen Derived from Fertilizer (Ndff): Ndff (%) = (Atom % ¹⁵N excess in sample / Atom % ¹⁵N excess in fertilizer) x 100

-

Fertilizer Use Efficiency (FUE): FUE (%) = (Total N in plant derived from fertilizer / Amount of fertilizer N applied) x 100

-

¹⁵N Recovery in Soil: Calculate the amount of ¹⁵N remaining in the soil at different depths.

-

Expected Outcomes: This study would provide quantitative data on how much of the applied fertilizer was taken up by the crop, how much remained in the soil, and by inference, how much was lost from the system.[13] This information is vital for optimizing fertilizer management practices to improve crop yields and minimize environmental pollution.[13][19]

Section 7: Future Directions and Emerging Techniques

The field of ¹⁵N tracer research is continually evolving. Advances in analytical instrumentation, such as compound-specific isotope analysis and nano-scale secondary ion mass spectrometry (NanoSIMS), are enabling researchers to trace nitrogen at the level of individual molecules and even within single cells.[23] Combining ¹⁵N tracing with molecular techniques like DNA and RNA stable isotope probing (SIP) allows for the identification of the specific microorganisms responsible for key nitrogen transformations.[23]

References

-

Nitrogen-15 tracing - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Houlton, B. Z., & Bai, E. (2009). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Ecology and the Environment, 7(6), 323-330. Retrieved January 12, 2026, from [Link]

-

Hart, S. C., & Myrold, D. D. (1996). 15N tracer studies of soil nitrogen transformations. In Mass Spectrometry of Soils (pp. 225-245). CRC Press. Retrieved January 12, 2026, from [Link]

-

Broadbent, F. E., & Carlton, A. B. (1978). Field trials with isotopically labeled nitrogen fertilizer. In Nitrogen in the Environment (pp. 1-41). Academic Press. Retrieved January 12, 2026, from [Link]

-